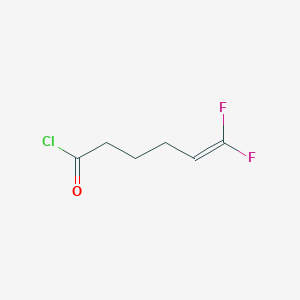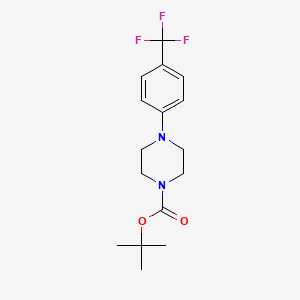
N-ethylpropanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-ethylpropanediamide is an organic compound with the molecular formula C7H11NO3. It contains an N-methylmalonic acid amide group and an ethyl ester group . This compound is part of the malonamide family, which is known for its diverse applications in various fields, including medicinal chemistry, metal extraction, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
One common method for preparing malonamide ethylester involves the monosaponification of symmetric diesters. This process can be challenging due to the difficulty in distinguishing between the two identical ester groups. Typically, monosaponification produces a mixture of the starting diester, the corresponding half-ester, and the diacid, even with the use of one equivalent of a base .
Industrial Production Methods
Industrial production methods for malonamide ethylester often involve multi-component reactions (MCRs). These reactions are efficient as they incorporate most of the atoms from the starting materials into the final product, reducing the amount of solvents, energy, and reaction time required .
化学反応の分析
Types of Reactions
N-ethylpropanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the five-component condensation reaction involving isocyanide, Meldrum’s acid, arylidene malononitrile, and two amine molecules in dichloromethane at ambient temperature .
Common Reagents and Conditions
Common reagents used in reactions with malonamide ethylester include strong bases for deprotonation, alkyl halides for nucleophilic substitution, and various oxidizing and reducing agents. The conditions for these reactions can vary, but they often occur at room temperature and may or may not require a catalyst .
Major Products Formed
The major products formed from reactions involving malonamide ethylester depend on the specific reagents and conditions used. For example, the five-component condensation reaction mentioned earlier produces novel malonamide derivatives .
科学的研究の応用
N-ethylpropanediamide and its derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of malonamide ethylester involves the deprotonation of carbons alpha to carbonyl groups by a strong base, forming a carbanion. This carbanion can undergo nucleophilic substitution on alkyl halides, leading to the formation of alkylated compounds. Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
類似化合物との比較
N-ethylpropanediamide can be compared with other similar compounds such as malonic ester and acetoacetic ester. These compounds share similar synthetic routes and reaction mechanisms but differ in their specific functional groups and applications . This compound is unique due to its combination of an amide group and an ethyl ester group, which imparts distinct chemical properties and reactivity.
List of Similar Compounds
- Malonic ester
- Acetoacetic ester
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
N'-ethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-2-7-5(9)3-4(6)8/h2-3H2,1H3,(H2,6,8)(H,7,9) |
InChIキー |
IVMIXRFCJQZPCS-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)CC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(4-aminobutoxy)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B8535942.png)
![methyl 6-chloro-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate](/img/structure/B8535943.png)




